molecular formula C24H23F3N4O4 B2978990 1-(8-(2-Oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921512-26-7

1-(8-(2-Oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B2978990
CAS No.: 921512-26-7
M. Wt: 488.467
InChI Key: GGQXCHANBTXGED-UHFFFAOYSA-N
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Description

1-(8-(2-Oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a quinoline core, a piperidine ring, and a trifluoromethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling reactions to form carbon-carbon bonds under mild and functional group tolerant conditions . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized under specific conditions.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.

    Substitution: The trifluoromethoxyphenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reductions, and oxidizing agents like potassium permanganate for oxidations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(8-(2-Oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-(2-Oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to certain proteins, modulating their activity. The piperidine ring may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as chloroquine and hydroxychloroquine, which are known for their antimalarial and anti-inflammatory properties. Compared to these compounds, 1-(8-(2-Oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is unique due to the presence of the trifluoromethoxyphenyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

1-[8-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O4/c25-24(26,27)35-18-7-5-17(6-8-18)29-21(32)14-34-19-3-1-2-15-4-9-20(30-22(15)19)31-12-10-16(11-13-31)23(28)33/h1-9,16H,10-14H2,(H2,28,33)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQXCHANBTXGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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